3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

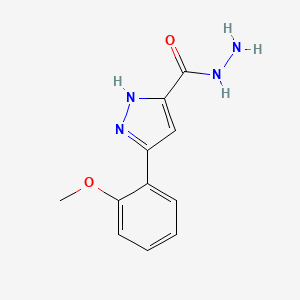

3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a 2-methoxyphenyl group at position 3 and a carbohydrazide (-CONHNH₂) moiety at position 3. The 2-methoxyphenyl group contributes to π-π stacking interactions and enhances lipophilicity, while the carbohydrazide group serves as a versatile pharmacophore for forming hydrazone derivatives or metal complexes. This compound is a key intermediate in synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-7(10)8-6-9(15-14-8)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRWRQALETZBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328073 | |

| Record name | 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879471-37-1, 306758-61-2 | |

| Record name | 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazole-carbohydrazide derivatives are highly dependent on substituent variations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations

Heterocyclic Substituents (e.g., Thiophene): The 5-chlorothiophen-2-yl variant () showed improved metabolic stability, attributed to sulfur’s electron-rich nature and resistance to oxidative degradation.

Hydrazone Modifications :

- Allylidene hydrazones (e.g., ) demonstrated increased rigidity, enhancing target selectivity in enzyme inhibition assays.

- Benzylidene hydrazones () facilitated hydrogen bonding with active sites of proteases, improving binding affinity.

Steric and Lipophilic Considerations :

- Bulky groups like 4-tert-butylbenzyl () improved membrane permeability but reduced aqueous solubility.

- Methylphenyl substituents () balanced lipophilicity and solubility, making them viable for oral administration.

Synthetic Accessibility: Condensation reactions with aldehydes/ketones (e.g., ) were universally employed for hydrazone formation, yielding compounds in 65–85% purity.

Biological Activity

3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a methoxyphenyl group and a carbohydrazide moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study conducted by Xia et al. (2022) reported that derivatives of pyrazole, including this compound, displayed significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells, with an IC50 value of approximately 49.85 µM against A549 lung cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. In vivo studies demonstrated that it could reduce carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent comparable to standard drugs like indomethacin . The mechanism behind this activity may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. Studies have indicated that compounds with similar structures possess effective antibacterial properties against various strains, including E. coli and Staphylococcus aureus. . This suggests that the methoxy substitution may enhance the compound's ability to penetrate bacterial membranes.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- DNA Interaction: It has been suggested that the compound could intercalate into DNA, disrupting replication processes critical for cancer cell survival.

- Signal Transduction Interference: By affecting cellular signaling pathways, the compound can induce apoptosis in cancer cells and modulate inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Ethylphenyl)-3-methyl-1H-pyrazole | Contains ethyl and methyl groups on pyrazole | Antimicrobial |

| N'-(2-Methoxybenzylidene)hydrazine | Hydrazone derivative with methoxy substitution | Anti-inflammatory |

| 4-Amino-1H-pyrazole | Simple pyrazole derivative | Anticancer |

This table highlights how structural variations influence biological activities, emphasizing the potential enhanced efficacy of this compound due to its unique substituents.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives. For instance:

- Study on Anticancer Activity: A study by Wei et al. demonstrated that ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives exhibited significant cytotoxicity against A549 cells (IC50 = 26 µM), indicating a trend where pyrazoles can be tailored for enhanced anticancer effects .

- Anti-inflammatory Research: Another research effort focused on evaluating various pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced edema models, confirming the efficacy of compounds similar to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.